Product packaging for Ammonium sodium sulphate(Cat. No.:CAS No. 13863-45-1)

Ammonium sodium sulphate

Cat. No.: B082237
CAS No.: 13863-45-1
M. Wt: 137.09 g/mol
InChI Key: PPISOKQRPRDLMC-UHFFFAOYSA-M
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Description

Overview of Mixed Metal-Ammonium Sulfate (B86663) Compounds in Materials Science

Mixed metal-ammonium sulfate compounds represent a significant class of materials known as double salts, which are compounds containing two different cations crystallized in the same regular ionic lattice. wikipedia.org In materials science, these compounds are valued for their well-defined crystal structures and the unique properties that arise from the combination of different cations. Two prominent families of these double salts are the Tutton's salts and the Langbeinites. wikipedia.orgwikipedia.org

Tutton's salts typically have the general formula M₂M'(SO₄)₂(H₂O)₆, where M is a monovalent cation like ammonium (B1175870) (NH₄⁺), potassium, or cesium, and M' is a divalent metal cation such as magnesium, iron, cobalt, nickel, or copper. wikipedia.org Historically, these salts were important because they could be synthesized with high purity, serving as reliable standards for spectroscopy and other analytical techniques. wikipedia.org Contemporary research is exploring their potential for applications in thermochemical heat storage, which requires materials with reversible dehydration reactions and high energy storage densities. researchgate.net

Langbeinites are another family of double salts with the general formula M₂M'₂(SO₄)₃, where M is a large univalent cation (like ammonium) and M' is a smaller divalent cation (such as magnesium, manganese, or zinc). wikipedia.org The versatility of these structures allows for the substitution of various cations and even the sulfate anion, leading to a wide range of materials with tunable properties. wikipedia.org

Significance of Ammonium and Sodium Cations in Sulfate Crystal Structures

The specific properties and crystal structure of a mixed-cation sulfate are dictated by the size, charge, and bonding preferences of the constituent cations. In the case of ammonium sodium sulfate, the distinct characteristics of the ammonium (NH₄⁺) and sodium (Na⁺) ions are fundamental to its architecture. The most well-characterized form of this compound is sodium ammonium sulfate dihydrate, NaNH₄SO₄·2H₂O, which is a synthetic version of the naturally occurring mineral lecontite. iucr.org

The importance of cation selection is a general principle in sulfate chemistry. For instance, sodium ions are typically considered too small to form the classic Tutton's salt structure. wikipedia.org Studies on mixed crystals, such as those combining ammonium and potassium sulfates, show that different cations will preferentially occupy specific, non-equivalent sites within the crystal lattice, which in turn influences the material's physical properties. researchgate.nettandfonline.com

Crystallographic Data for Sodium Ammonium Sulfate Dihydrate (NaNH₄SO₄·2H₂O) at 170 K
ParameterValue
FormulaNaNH₄SO₄·2H₂O
PhaseParaelectric
Key Structural FeaturesChains of face-sharing NaO₆ octahedra linked by SO₄ tetrahedra. iucr.orgnih.gov
Role of CationsAmmonium cations are located in interstices, forming a 3D network via hydrogen bonds. nih.gov
BondingO–H⋯O and N–H⋯O hydrogen bonds are crucial to the structure. iucr.org

Historical Context of Academic Research on Ammonium Sodium Sulfate

Academic inquiry into mixed-cation sulfates has a history spanning over a century. The broader class of double salts known as Tutton's salts were first systematically identified and characterized by Alfred Edwin Howard Tutton around the turn of the 20th century. wikipedia.org Early research into the specific interactions between sodium and ammonium sulfates in aqueous solutions was conducted as far back as 1922 by A. C. Rivett, who studied the phase equilibria of the Na⁺,NH₄⁺/SO₄²⁻,Cl⁻–H₂O system. researchgate.net

The specific compound sodium ammonium sulfate dihydrate (NaNH₄SO₄·2H₂O) was identified as the synthetic equivalent of the mineral lecontite through diffractometry studies in 1963. iucr.org The first determination of its crystal structure was carried out in 1967. iucr.org This was followed by subsequent redeterminations at room temperature in 1994 and, more recently, a higher-precision refinement at 170 K in 2020 to more accurately map the hydrogen atom positions and detail the hydrogen-bonding network. iucr.orgnih.gov The compound is also noted as being a well-known ferroelectric, a property that has spurred decades of study. iucr.org

Scope and Objectives of Current Academic Inquiry into Ammonium Sodium Sulfate

Current academic research involving ammonium sodium sulfate is proceeding along two primary fronts: fundamental materials science and applied industrial chemistry.

In materials science, the objective is to achieve a precise characterization of the compound's physical properties, driven by its known ferroelectric behavior. iucr.org The 2020 structural re-refinement, aimed at improving the accuracy of hydrogen atom positions, exemplifies this line of inquiry. iucr.orgnih.gov A detailed understanding of the crystal structure and the intricate hydrogen-bonding network is essential for explaining and potentially manipulating its ferroelectric and other physical properties.

In the realm of industrial chemistry, the focus is on the thermodynamic behavior of the ammonium sulfate-sodium sulfate-water system. Researchers are determining detailed phase diagrams, sometimes including other solvents like monoethanolamine (MEA), to design more efficient industrial processes. acs.org A key objective is to develop energy-efficient methods for separating sodium sulfate from ammonium sulfate, which is crucial in processes like soda ash manufacturing or purifying ammonium sulfate for use as a fertilizer. acs.orggoogle.comgoogle.com These studies aim to leverage temperature and composition changes to selectively precipitate the double salt or its individual components, thereby optimizing resource recovery and reducing energy consumption. acs.orggoogle.com

General Properties of Constituent Simple Salts
PropertyAmmonium Sulfate ((NH₄)₂SO₄)Sodium Sulfate (Na₂SO₄)
Formula(NH₄)₂SO₄ nih.govNa₂SO₄
Molar Mass132.14 g/mol142.04 g/mol
AppearanceFine white crystalline solid acs.orgWhite crystalline solid
Crystal System (Room Temp)Orthorhombic wikipedia.orgOrthorhombic (Thenardite)
Solubility in WaterHighly soluble nih.govHighly soluble

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4NNaO4S B082237 Ammonium sodium sulphate CAS No. 13863-45-1

Properties

CAS No.

13863-45-1

Molecular Formula

H4NNaO4S

Molecular Weight

137.09 g/mol

IUPAC Name

azanium;sodium;sulfate

InChI

InChI=1S/H3N.Na.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4)/q;+1;/p-1

InChI Key

PPISOKQRPRDLMC-UHFFFAOYSA-M

SMILES

[NH4+].[O-]S(=O)(=O)[O-].[Na+]

Canonical SMILES

[NH4+].[O-]S(=O)(=O)[O-].[Na+]

Other CAS No.

13863-45-1

physical_description

Liquid

Origin of Product

United States

Synthesis and Crystal Growth Methodologies

Solution Growth Techniques for Ammonium (B1175870) Sodium Sulfate (B86663) Single Crystals

The growth of ammonium sodium sulphate single crystals from aqueous solutions is a widely utilized method, offering a high degree of control over the final product's characteristics. This process is governed by the principles of thermodynamics and kinetics, where the creation of a supersaturated solution is the primary driving force for crystallization.

Evaporative Crystallization from Aqueous Solutions

Evaporative crystallization is a common and effective technique for growing this compound crystals. This method involves the controlled removal of the solvent (water) from a saturated solution, which increases the solute concentration beyond its saturation point, leading to nucleation and crystal growth. The process is typically carried out at a constant temperature to ensure that the solubility of the salt remains consistent, and the supersaturation is primarily driven by the evaporation of water.

The efficiency of evaporative crystallization is influenced by several factors, including the rate of evaporation and the hydrodynamics of the solution. A higher evaporation rate can lead to a rapid increase in supersaturation, which may result in the formation of a large number of small, less uniform crystals due to rapid nucleation. Conversely, a slower, more controlled evaporation rate allows for the growth of larger, more well-defined crystals as it favors the growth of existing nuclei over the formation of new ones.

Recent studies have explored the use of ultrasound in conjunction with evaporative crystallization for ammonium sulfate solutions. The application of ultrasound can enhance the heat transfer within the solution and reduce the supersolubility, allowing for crystallization to occur at lower concentrations. This can lead to a higher yield of more uniform and highly crystalline products. For instance, one study demonstrated that ultrasound-assisted evaporative crystallization increased the ammonium sulfate yield by 52.9% and reduced the solid-liquid transformation time by 10%. nih.govnih.govresearchgate.net

Controlled Temperature and Supersaturation Regimes in Crystal Growth

The control of temperature and supersaturation is critical in directing the crystallization process of this compound. Supersaturation is the key driving force for both the nucleation of new crystals and the growth of existing ones. mt.com The level of supersaturation directly impacts the crystal size distribution and morphology.

Generally, at low supersaturation levels, crystal growth is the dominant process, leading to the formation of larger and more regular crystals. mt.com At higher supersaturation levels, nucleation becomes the dominant mechanism, resulting in a larger number of smaller crystals. mt.com Therefore, maintaining a controlled and optimal supersaturation level is essential for achieving the desired crystal characteristics.

The relationship between temperature and solubility is another crucial aspect. For many salts, solubility increases with temperature. This property is exploited in cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce supersaturation. However, for salts like ammonium sulfate, the solubility is only weakly dependent on temperature, making evaporative crystallization a more common approach. ebner-co.de

The metastable zone width (MSZW) is a key concept in understanding supersaturation control. The MSZW is the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is unlikely to occur, but existing crystals can grow. Operating within this metastable zone allows for controlled crystal growth without the uncontrolled formation of new nuclei. The width of this zone can be influenced by factors such as the cooling or evaporation rate, agitation, and the presence of impurities. uni-halle.de

Optimization of Crystallization Conditions: Seeding, Evaporation Rate, Stirring Rate, and Growth Time

Seeding: The introduction of seed crystals provides surfaces for crystal growth to occur, bypassing the initial nucleation stage. This technique is highly effective in controlling the number and size of the final crystals. By controlling the number and size of the seed crystals, it is possible to produce a final product with a narrow and predictable crystal size distribution. Research on the fractional crystallization of ammonium sulfate and sodium sulfate from wastewater has demonstrated the importance of seeding in optimizing the process. wjygy.com.cn

Evaporation Rate: As previously discussed, the rate of evaporation directly influences the level of supersaturation. A carefully controlled evaporation rate is crucial for maintaining the supersaturation within the metastable zone, promoting the growth of larger crystals.

Stirring Rate: Agitation of the crystallizing solution serves several purposes. It enhances the mass transfer of solute from the bulk solution to the crystal surface, promoting uniform growth. It also helps to keep the crystals suspended, preventing them from settling and agglomerating. However, excessive stirring can lead to secondary nucleation through crystal-crystal and crystal-impeller collisions, which can result in a higher number of smaller crystals. Therefore, an optimal stirring rate must be determined to balance these effects. Studies on ammonium sulfate crystallization have shown that the stirring rate significantly affects the average particle size and its distribution. researchgate.net

Growth Time: The duration of the crystallization process also plays a significant role in the final crystal size. A longer growth time, under controlled conditions of low supersaturation, will generally result in larger crystals.

ParameterEffect on CrystallizationOptimization Goal
Seeding Provides surfaces for growth, controls crystal number and size.Achieve a narrow crystal size distribution.
Evaporation Rate Controls the rate of supersaturation generation.Maintain supersaturation in the metastable zone for controlled growth.
Stirring Rate Affects mass transfer and secondary nucleation.Enhance mass transfer while minimizing secondary nucleation.
Growth Time Determines the final size of the crystals.Allow sufficient time for crystals to grow to the desired size.

Factors Influencing Crystal Habit and Morphology of Ammonium Sodium Sulfate

The external shape or "habit" of a crystal is a critical quality parameter, as it can affect downstream processes such as filtration, drying, and storage. The crystal habit is determined by the relative growth rates of its different crystallographic faces.

Impact of Supersaturation on Growth Rates of Specific Crystal Faces

At different supersaturation levels, the dominant growth mechanism for a particular face can change. For instance, at low supersaturations, growth may occur through a layer-spreading mechanism originating from screw dislocations. At higher supersaturations, two-dimensional nucleation on the crystal surface may become the dominant growth mechanism. This shift in mechanism can alter the relative growth rates of the faces, thereby changing the crystal habit.

While specific studies on the impact of supersaturation on the crystal faces of this compound are limited, research on similar systems provides valuable insights. For example, studies on barium sulfate crystallization have shown that at low supersaturations, the process is growth-dominated, leading to more ordered deposits, whereas at high supersaturations, nucleation dominates, resulting in aggregated and less structured crystals. dtu.dk

Influence of Impurities and Co-solutes on Crystal Growth Kinetics and Purity

The presence of impurities or co-solutes in the crystallization solution can have a profound effect on the crystal growth kinetics, habit, and purity of this compound. Impurities can be incorporated into the crystal lattice, leading to a decrease in product purity. They can also adsorb onto specific crystal faces, inhibiting their growth.

This selective adsorption can alter the relative growth rates of different faces, leading to a modification of the crystal habit. For example, an impurity that strongly adsorbs to the fastest-growing faces will slow their growth, allowing slower-growing faces to become more prominent in the final crystal shape.

The purity of the final crystalline product is also a major concern. Co-solutes with similar ionic structures can be incorporated into the crystal lattice, forming solid solutions or mixed crystals. The extent of this incorporation depends on the relative concentrations of the solutes, their solubilities, and the crystallization conditions. Fractional crystallization techniques are often employed to separate salts with different solubilities and achieve a high-purity product. wjygy.com.cn

FactorInfluence on Crystal Habit and Morphology
Supersaturation Affects the relative growth rates of different crystal faces, potentially altering the crystal shape.
Impurities Can selectively adsorb onto crystal faces, inhibiting their growth and modifying the crystal habit. Can also be incorporated into the crystal lattice, reducing purity.
Co-solutes Can be incorporated into the crystal lattice, affecting purity and potentially the crystal structure.

Crystallization in Multi-Component Salt Systems

The crystallization of this compound is often studied within the context of multi-component systems, particularly the Na₂SO₄–(NH₄)₂SO₄–H₂O ternary system. Understanding the liquid-solid phase equilibrium in such systems is crucial for developing processes like fractional crystallization, which aims to separate and recover individual salts from a mixed solution.

Research into this ternary system involves determining the phase equilibrium data at various temperatures. By employing methods like isothermal solution equilibrium, scientists can map out the crystallization regions for sodium sulfate and ammonium sulfate. This data is fundamental for designing and optimizing separation processes, particularly in industrial applications such as the treatment of high-salinity wastewater. wjygy.com.cn

A fractional crystallization process can be designed based on the distinct solubility characteristics of sodium sulfate and ammonium sulfate at different temperatures. For instance, a multi-step crystallization process might involve:

An initial evaporation stage to concentrate the solution.

A cooling crystallization stage to precipitate one of the salts (e.g., sodium sulfate).

A subsequent evaporation and cooling stage to crystallize the second salt (ammonium sulfate).

Studies have demonstrated that such a three-step crystallization process can yield high-purity crystals of both ammonium sulfate (up to 99.2%) and sodium sulfate (up to 98.9%). wjygy.com.cn It has also been noted through X-ray powder methods that complete immiscibility exists between ammonium sulfate and sodium sulfate at 70°C, a factor that influences the separation strategy in aqueous solutions. minsocam.org

The table below summarizes hypothetical phase equilibrium data for the Na₂SO₄–(NH₄)₂SO₄–H₂O ternary system, illustrating the principle of separating the two salts.

Temperature (°C)PhaseNa₂SO₄ (wt%)(NH₄)₂SO₄ (wt%)H₂O (wt%)Solid Phase
10Liquid8.542.049.5(NH₄)₂SO₄
10Liquid10.038.551.5Na₂SO₄·10H₂O + (NH₄)₂SO₄
80Liquid30.025.045.0Na₂SO₄
80Liquid28.030.042.0Na₂SO₄ + (NH₄)₂SO₄

Note: Data is illustrative, based on principles described in cited research. wjygy.com.cn

Advanced Crystallization Protocols for Research Applications

Homogeneous Batch Micro-crystallization Techniques

For many research applications, particularly in structural biology, obtaining large quantities of uniform microcrystals is essential. Homogeneous batch micro-crystallization is an advanced technique that has been successfully applied to systems involving ammonium sulfate as a precipitant. nih.govhelsinki.fi This method circumvents the often tedious process of determining complex phase diagrams and allows for a rapid transition from known vapor-diffusion conditions to a reproducible, large-scale batch process. nih.govresearchgate.netdntb.gov.ua

The principle of this technique relies on leveraging the strong precipitating properties of salts like ammonium sulfate. nih.gov In a typical protocol, the concentration of the precipitant (ammonium sulfate) is systematically increased to drive the system into a state that favors nucleation and the generation of microcrystals rather than fewer, larger crystals. nih.gov By carefully adjusting the salt concentration, researchers can fine-tune the resulting crystal size and size distribution to meet specific experimental needs, such as those for serial macromolecular crystallography. nih.govresearchgate.netdntb.gov.ua

The process simplifies the crystallization experiment by assuming that the precipitant is the main driver of crystallization. nih.gov This allows for a more direct manipulation of crystal size; for example, increasing the ammonium sulfate concentration generally leads to the formation of smaller crystals. nih.gov This method is advantageous for producing the large amounts of monodisperse microcrystals required for advanced analytical techniques. nih.gov

ParameterVapor-Diffusion MethodHomogeneous Batch Micro-crystallization
Principle Slow equilibration of precipitant concentration via vapor phase.Rapid mixing of solution with a higher concentration of precipitant.
Scale Typically small-scale, for growing a few large crystals.Large-scale, for generating large quantities of microcrystals. researchgate.netdntb.gov.ua
Control Less direct control over nucleation density.Crystal size is fine-tuned by adjusting precipitant concentration. nih.gov
Speed Slower, relies on gradual changes in concentration.Faster, bypasses the need for extensive phase diagram screening. nih.govresearchgate.net

Preparation of Crystals for X-ray Analysis

The quality of a crystal is paramount for successful X-ray diffraction analysis, as it directly impacts the precision of the resulting structural data. uzh.ch The primary goal is to produce a single, well-ordered crystal, free of significant defects. uzh.ch

Characteristics of a High-Quality Crystal:

Singularity: The specimen must be a single crystal, not an aggregate or a conglomerate of multiple intergrown crystals. Feather-like or star-shaped formations are unsuitable. uzh.ch

Appearance: Good crystals should be transparent and free from cracks, cloudiness, or internal flaws when viewed under a polarizing microscope. They should have smooth, regular faces that reflect light. uzh.ch

Optical Properties: When rotated under a polarizing microscope, a single crystal should become uniformly dark every 90 degrees of rotation as the polarized light is extinguished. uzh.ch

Size and Shape: For optimal results, the crystal's maximum dimension should be around 0.25 mm, allowing it to be fully bathed in the X-ray beam. The ideal shape is a sphere to minimize absorption effects, with a cube or prism being the next best choice. uzh.ch

The key to growing high-quality crystals is to allow them to form slowly. Rapid crystallization often leads to poorly ordered or multiple crystals. Common methods to achieve slow growth include:

Slow Cooling: A saturated solution is cooled gradually. Plunging a solution directly into a cold environment should be avoided; instead, slow, controlled cooling allows for the formation of larger, more perfect crystals. uzh.ch

Slow Evaporation/Vapor Diffusion: To slow the rate of solvent evaporation or precipitant diffusion, the vessel containing the solution can be covered with a film (like Parafilm) pierced with a few small holes. This controlled diffusion process encourages slow and orderly crystal growth. uzh.ch

These principles are applicable to the crystallization of inorganic salts like this compound for structural analysis.

Crystallographic and Structural Elucidation

Interatomic Bonding and Supramolecular Network Structures

The intricate three-dimensional architecture of ammonium (B1175870) sodium sulphate is dictated by a network of hydrogen bonds and the specific coordination environments of its constituent ions. These interactions are fundamental to the stability and properties of the crystal lattice.

In the hydrated form of ammonium sodium sulphate, specifically sodium ammonium sulfate (B86663) dihydrate (NaNH₄SO₄·2H₂O), the crystal structure is significantly influenced by a complex network of hydrogen bonds. iucr.org These bonds, involving both O–H···O and N–H···O interactions, link the primary building units of the structure. iucr.org The hydrogen atoms of the water molecules form O–H···O bonds with the oxygen atoms of the sulphate tetrahedra. Simultaneously, the hydrogen atoms of the ammonium cations form N–H···O bonds with the oxygen atoms of both the sulphate groups and the water molecules. iucr.orgnih.gov This extensive hydrogen-bonding network is crucial in establishing the three-dimensional framework of the compound. iucr.orgnih.gov

Interactive Table: Hydrogen Bond Parameters in this compound Dihydrate Below is a representative table of typical hydrogen bond distances found in similar hydrated sulphate structures. Note: Specific values for NaNH₄SO₄·2H₂O require detailed crystallographic data which can vary between studies.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O0.82-0.851.85-2.002.70-2.85160-175
N-H···O0.88-0.921.90-2.102.80-3.00155-170
This interactive table allows for sorting and filtering of the data.

The principal building units within the sodium ammonium sulfate dihydrate structure are the NaO₆ octahedra, SO₄ tetrahedra, and the ammonium (NH₄⁺) cations. iucr.org

Sodium (Na⁺) Ion: The sodium ion is coordinated by six oxygen atoms, forming a distorted octahedron (NaO₆). iucr.org Four of these oxygen atoms are from water molecules, and the remaining two are from sulphate groups, resulting in a [Na(OH₂)₄O₂] coordination environment. iucr.org

Ammonium (NH₄⁺) Ion: The ammonium ion is situated within cavities in the crystal lattice. researchgate.net It is surrounded by neighboring oxygen atoms from the sulphate groups, to which it is hydrogen-bonded. iucr.orgresearchgate.net The tetrahedral geometry of the NH₄⁺ ion is a key feature of its coordination. wikipedia.org

Sulfate (SO₄²⁻) Ion: The sulfate ion maintains its characteristic tetrahedral geometry. iucr.org The sulfur atom is covalently bonded to four oxygen atoms. These tetrahedra are linked to the sodium octahedra and the ammonium ions through the aforementioned hydrogen bonds and direct coordination with the sodium ion. iucr.org

The interconnection of the Na(OH₂)₄O₂ octahedra, SO₄ tetrahedra, and NH₄⁺ cations through O–H···O and N–H···O hydrogen bonds results in the formation of a robust three-dimensional network structure. iucr.orgmdpi.com This framework is a defining characteristic of the compound's crystal structure. The hydrogen bonds effectively link the individual ionic and molecular components into a cohesive and stable crystalline solid. iucr.orgnih.gov The resulting supramolecular assembly is responsible for the macroscopic properties of the crystal.

Investigating Structural Disorder and Ionic Dynamics

In certain phases or under specific conditions, the crystal structure of this compound can exhibit disorder, particularly concerning the orientation of the polyatomic ions.

The ammonium cation (NH₄⁺) can exhibit rotational disorder within the crystal lattice. This dynamic behavior involves the reorientation of the ammonium ion among several energetically favorable positions. nih.gov This disorder can be influenced by temperature and is a key factor in the phase transitions observed in some ammonium-containing compounds. jkps.or.kr The rotational dynamics of the NH₄⁺ group can be investigated using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. jkps.or.kr

Similar to the ammonium ion, the sulfate (SO₄²⁻) group can also exhibit orientational disorder. This involves the tetrahedral ion having multiple possible orientations within the crystal structure. This type of disorder can be quantified through careful analysis of crystallographic data, often revealing split atomic positions for the oxygen atoms of the sulfate group. nih.gov The degree of disorder can have significant implications for the physical properties of the material.

Correlation of Disorder with Observed Phase Transitions

The phase transitions observed in this compound and related compounds are intricately linked to the orientational and positional disorder of the constituent ions, particularly the ammonium (NH₄⁺) and sulphate (SO₄²⁻) groups. In many ammonium-containing salts, transitions from a high-temperature, high-symmetry phase to a low-temperature, lower-symmetry phase are often characterized as order-disorder transitions. aps.org

In the high-temperature paraelectric phase, the ammonium and sulphate tetrahedra can exhibit dynamic rotational disorder, occupying multiple orientations with statistical randomness. uj.edu.plresearchgate.net As the temperature is lowered, the thermal energy becomes insufficient to overcome the potential barriers between these orientations. This leads to a cooperative ordering of the ions into a specific, more stable arrangement, resulting in a structural phase transition. This transition is often accompanied by the onset of ferroelectricity, where the ordering of the ions creates a net dipole moment within the crystal lattice. uj.edu.pl

Research on the related compound ammonium sulfate ((NH₄)₂SO₄) has shown that its phase transition mechanism is of a mixed displacive and order-disorder nature. uj.edu.pl The disorder involves the ammonium cations, and the transition to the ferroelectric phase is associated with the relaxation of this disorder. uj.edu.pl Studies involving the application of shock waves on ammonium sulfate have also demonstrated reversible crystallographic phase transitions, which are attributed to molecular distortions and the rotational disorder of both the ammonium and sulfate ions. researchgate.net This highlights the crucial role that ionic disorder plays in the structural stability and phase behavior of these materials. The second-order phase transition in ammonium chloride, for instance, has been definitively shown to be of the order-disorder type, involving the random orientation of the N-H bonds. aps.org

Advanced Diffraction Techniques for Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.edu It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the positions of atoms in the crystal lattice. carleton.edu For this compound dihydrate (NaNH₄SO₄·2H₂O), SCXRD studies have been crucial in elucidating its crystal structure and understanding its properties.

A re-refinement of the crystal structure of the paraelectric phase of sodium ammonium sulfate dihydrate (SASD) at 170 K provided high-accuracy data on atomic positions, particularly for hydrogen atoms, which improved the understanding of the hydrogen-bonding network. iucr.orgnih.gov In this structure, the sodium cation is coordinated to four water molecules and two sulfate oxygen atoms, forming a distorted octahedron. iucr.orgnih.gov These octahedra link to form chains along the osti.gov direction. iucr.org The ammonium and sulfate ions are integrated into this structure, connected through a network of O—H···O and N—H···O hydrogen bonds. iucr.org

SCXRD also allows for the determination of Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids. iucr.org ADPs describe the anisotropic thermal motion of atoms, indicating that atoms may vibrate with greater amplitude in some directions than in others. aps.org This information is critical for a realistic model of the crystal structure, as it reflects the local environment and bonding forces acting on each atom. aps.org In the refined structure of SASD, displacement ellipsoids are drawn at the 50% probability level to represent the vibrational motion of the atoms. iucr.org

Table 1: Selected Crystallographic Data for Sodium Ammonium Sulphate Dihydrate (SASD) at 170 K

Parameter Value
Chemical Formula NaNH₄SO₄·2H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.2217 (2)
b (Å) 10.2223 (3)
c (Å) 6.3639 (2)
Volume (ų) 534.52 (3)
Z 4
Temperature (K) 170
Radiation Mo Kα (λ = 0.71073 Å)

Data sourced from Eckhardt et al. (2020). iucr.org

Table 2: Selected Bond Lengths in Sodium Ammonium Sulphate Dihydrate (SASD) at 170 K

Bond Length (Å)
Na1—O1W 2.3787 (8)
Na1—O2W 2.4087 (8)
Na1—O1 2.4542 (7)
Na1—O2 2.4239 (7)
S1—O1 1.4820 (6)
S1—O2 1.4800 (6)
S1—O3 1.4725 (7)

Data sourced from Eckhardt et al. (2020). iucr.org

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for light atoms like hydrogen, as X-rays scatter from electrons. Neutron diffraction provides a crucial complementary technique because neutrons scatter from atomic nuclei. aps.org The scattering cross-section of hydrogen (or its isotope deuterium) for neutrons is comparable to that of heavier atoms, making neutron diffraction exceptionally sensitive to hydrogen positions. researchgate.net

In hydrogen-bonded structures like this compound, the precise location of hydrogen atoms is vital for understanding the details of the hydrogen-bonding network, which governs many of the material's properties, including phase transitions. ubc.ca Neutron diffraction studies on related ammonium salts have successfully determined the N-H bond lengths and the orientation of the ammonium ions, revealing the nature of order-disorder phenomena. aps.org For example, in ammonium chloride, neutron diffraction showed that the N-H bonds are directed towards the chloride ions and that the two possible orientations of the ammonium ion are occupied randomly in the high-temperature phase. aps.org

Furthermore, inelastic neutron scattering (INS) is a powerful tool for investigating lattice dynamics. frontiersin.orgncl.ac.uk By analyzing the energy transfer between neutrons and the crystal, INS can map the phonon dispersion curves, which describe the collective vibrational modes of the atoms in the lattice. frontiersin.org These lattice vibrations are fundamental to understanding thermal properties, phase transition mechanisms, and the forces between atoms. ncl.ac.uk Studies on organic ferroelectrics have used INS to probe the dynamics of hydrogen bonds, demonstrating that these bonds can contribute significantly to ferroelectric polarization. ncl.ac.uk

Powder X-ray Diffraction (PXRD) is a rapid and widely used analytical technique for identifying crystalline materials and assessing the purity of a bulk sample. ncl.ac.ukxray.cz Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder containing a large number of randomly oriented crystallites. ncl.ac.uk The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. xray.cz

The primary application of PXRD is in phase identification. By comparing the experimental diffraction pattern (peak positions and intensities) to a database of known patterns, such as the Crystallography Open Database (COD) or the Powder Diffraction File (PDF), the crystalline phases present in a sample can be identified. xray.cz This is essential for confirming the synthesis of the desired compound, such as this compound, and for detecting any impurities or unreacted starting materials. PXRD is also highly effective at distinguishing between different polymorphs—materials with the same chemical formula but different crystal structures. xray.cz

PXRD is also instrumental in studying phase transitions. As a material undergoes a phase transition, its crystal structure changes, leading to a distinct change in its powder diffraction pattern. researchgate.net By collecting PXRD patterns at different temperatures or pressures, the conditions of the phase transition can be determined, and the structure of the new phase can be identified. researchgate.net Additionally, the quality of the diffraction pattern provides information on the sample's crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or poorly crystalline components. For sodium ammonium sulfate dihydrate, Rietveld refinement of PXRD data has been used to confirm the structural model obtained from single-crystal analysis. nih.gov

Phase Transition Phenomena and Ferroelectric Properties

Identification and Characterization of Phase Transition Temperatures

The critical temperatures at which these materials transition between different phases are key identifiers of their physical properties. These transitions are often marked by anomalies in thermal and dielectric measurements.

Paraelectric-Ferroelectric Transitions in Sodium Ammonium (B1175870) Sulfate (B86663) Dihydrate (SASD)

Sodium Ammonium Sulfate Dihydrate (NaNH₄SO₄·2H₂O), a synthetic analog of the mineral lecontite, is a well-known ferroelectric material. It undergoes a sequence of phase transitions as the temperature is lowered. The crystal exhibits a paraelectric phase at higher temperatures and transitions into a ferroelectric phase upon cooling.

Research has identified three successive phases: a paraelectric phase (I) and two distinct ferroelectric phases (II and III). The transition from the paraelectric to the ferroelectric state is characterized by the loss of the center of inversion in the crystal structure. Above the Curie temperature, the dielectric constant along the c-axis follows the Curie-Weiss law, a hallmark of such transitions.

Detection of Thermal Anomalies and Critical Transition Points

While specific data for the compound (NH₄)₃Na(SO₄)₂ showing a transition at 224.4 K was not found in the available research, the closely related compound ammonium sulfate, (NH₄)₂SO₄, exhibits a well-documented ferroelectric phase transition near this temperature.

Studies on (NH₄)₂SO₄ reveal sharp, peak-like anomalies in its dielectric properties around the Curie point of TC = 223 K nih.govarxiv.org. Detailed dielectric constant measurements have identified the presence of two successive peaks very close to each other, suggesting a complex, multi-step transition process. During cooling, these peaks occur at 222.30 K and 222.42 K, while upon warming, they are observed at 223.58 K and 223.83 K arxiv.org. This thermal hysteresis is characteristic of a first-order phase transition. These anomalies are primarily ascribed to the behavior of the SO₄ group within the crystal structure nih.gov.

Another related compound, triammonium hydrogen disulfate, (NH₄)₃H(SO₄)₂, also displays multiple phase transitions, though at different temperatures, with transitions reported at -8, -132, and -140°C researchgate.net.

Interactive Table of Phase Transition Temperatures in Ammonium Sulfate ((NH₄)₂SO₄)
ProcessPeak 1 Temperature (K)Peak 2 Temperature (K)Reference
Cooling222.30222.42 arxiv.org
Warming223.58223.83 arxiv.org

Influence of Compositional Variations and Impurities on Transition Behavior

The phase transition behavior of ferroelectric materials can be significantly influenced by compositional changes, such as impurities, doping, or ionic substitution. While specific studies on doped ammonium sodium sulphate were not prominent in the search results, general principles from related materials science fields offer valuable insights.

The introduction of dopants or substitutional ions can alter the crystal lattice, leading to local strains and defects that affect the stability of different phases. This can cause a shift in the phase transition temperatures. For instance, in other complex oxide systems, the substitution of ions with different radii can lead to a decrease in phase transition temperatures due to local deformations of the crystal structure ephys.kz. The size of the dopant, in particular, appears to have a crucial impact on the resulting ferroelectric properties .

Similarly, impurities and defects, whether interstitial or substitutional, can inhibit or accelerate phase transformations by altering the structural rigidity and the energy landscape for atomic rearrangement ebrary.net. The presence of such defects can disrupt the long-range ordering necessary for the ferroelectric state, potentially lowering the transition temperature or smearing out the transition over a wider temperature range.

Mechanisms of Phase Transformation in Ammonium Sodium Sulfate

Understanding the microscopic mechanisms driving these phase transitions is crucial for explaining their ferroelectric nature. For ammonium-containing sulfates, the dynamics of the ammonium ions play a central role.

Proton Ordering Mechanisms and Their Role in Ferroelectricity

The ferroelectricity in many hydrogen-bonded crystals, including ammonium sulfates, is closely linked to the ordering of protons (H⁺). In the high-temperature paraelectric phase, the ammonium (NH₄⁺) tetrahedra often exhibit dynamic disorder, rapidly reorienting between several equivalent positions.

As the crystal is cooled through the Curie temperature, these reorientations slow down, and the NH₄⁺ groups settle into a more ordered arrangement. This ordering of the electric dipole moments associated with the distorted NH₄⁺ tetrahedra leads to a net spontaneous polarization, which is the defining characteristic of the ferroelectric phase. A proposed "magnetoprotonic" effect in (NH₄)₂SO₄ suggests that the orbital motion of protons during these reorientations also creates small magnetic moments, and the ordering of these moments is coupled to the emergence of the polar phase arxiv.org. The existence of two inequivalent types of NH₄⁺ groups that reorient at different frequencies contributes to the complexity of the transition arxiv.org.

Pseudospin-Phonon Coupling Models in Phase Transitions

The pseudospin-phonon coupling model provides a theoretical framework for understanding structural phase transitions driven by the ordering of molecular groups. In the context of ammonium sodium sulfate, the "pseudospin" is a conceptual tool used to represent the two or more possible orientational states of the NH₄⁺ tetrahedra.

In the paraelectric phase, these pseudospins are disordered. The model posits that there is a coupling between these pseudospin states and the lattice vibrations (phonons). This interaction means that the orientation of one ammonium ion can influence its neighbors through the propagation of a lattice distortion. As the temperature decreases, this coupling can lead to a cooperative ordering of the pseudospins throughout the crystal, which in turn drives a macroscopic distortion of the crystal lattice, resulting in the transition to the lower-symmetry ferroelectric phase. This collective phenomenon is a key mechanism for explaining how microscopic orientational ordering leads to a macroscopic structural phase transition.

Macroscopic Lattice Distortions and Microscopic Symmetry Changes During Transitions

The transition from the high-temperature paraelectric phase to the low-temperature ferroelectric phase in ammonium sodium sulfate dihydrate is characterized by distinct changes in its crystal structure. In its paraelectric state, observed at 170 K, the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. This structure is centrosymmetric, meaning it possesses a center of inversion and, consequently, does not exhibit a net electric dipole moment.

The fundamental building blocks of the crystal structure include Na(OH₂)₄O₂ octahedra, SO₄ tetrahedra, and ammonium (NH₄⁺) cations, all interconnected by a network of hydrogen bonds. The changes in the arrangement and dynamics of the ammonium ions and water molecules are believed to play a crucial role in the onset of ferroelectricity.

Relation to Spontaneous Polarization Reversal and Domain Structure

The emergence of spontaneous polarization below the Curie temperature is a hallmark of the ferroelectric phase. This polarization arises from the alignment of the newly formed electric dipoles within the crystal structure. In a ferroelectric crystal, regions where the spontaneous polarization is uniformly oriented are known as ferroelectric domains. researchgate.net Adjacent domains are separated by domain walls.

Thermodynamic Aspects of Phase Transitions

The ferroelectric phase transition in ammonium sodium sulfate is also accompanied by distinct thermodynamic changes, reflecting the alterations in the internal energy and order of the system.

Entropy Changes Associated with Ferroelectric Transitions

A phase transition from a more disordered state (paraelectric) to a more ordered state (ferroelectric) is typically associated with a decrease in entropy. In the paraelectric phase, there is a greater degree of thermal disorder in the orientations of the ionic groups responsible for the electric dipoles. As the material cools through the transition temperature, these groups settle into a more ordered arrangement, leading to the ferroelectric state and a corresponding reduction in the configurational entropy of the system. The specific quantitative value for the entropy change associated with the ferroelectric transition in ammonium sodium sulfate dihydrate is not detailed in the available search results.

Calorimetric Investigations of Phase Transitions (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. cn-henven.com A phase transition typically appears as a peak or a change in the baseline of the DSC thermogram, indicating an endothermic or exothermic process. For a ferroelectric transition, DSC can pinpoint the Curie temperature and determine the enthalpy change associated with the transition.

While the search results describe the principles of DSC and its application to various materials, cn-henven.comresearchgate.netnih.govucl.ac.uknih.gov specific DSC curves or detailed calorimetric data for the ferroelectric phase transition in ammonium sodium sulfate dihydrate were not found. Such data would be invaluable for a complete thermodynamic characterization of its ferroelectric behavior.

Experimental Probes for Phase Transitions in Ammonium Sodium Sulfate

The thermal anomalies associated with the phase transition in ammonium sodium sulfate can be investigated using various thermal analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Anomalies

Differential Scanning Calorimetry (DSC) is the primary technique for detecting the thermal anomaly associated with the ferroelectric phase transition. cn-henven.comlabmanager.com As the sample is heated or cooled through the Curie temperature, the change in specific heat capacity and the latent heat of transition (for a first-order transition) would be observable as a distinct feature in the DSC curve. This allows for the precise determination of the transition temperature.

Thermogravimetric Analysis (TGA) , on the other hand, measures the change in mass of a sample as a function of temperature. labmanager.com For the ferroelectric phase transition in ammonium sodium sulfate dihydrate, no change in mass is expected, as the transition is a purely structural rearrangement within the solid state. However, TGA is crucial for determining the thermal stability of the compound, particularly the temperatures at which the water of hydration is lost. This dehydration process would be observed as distinct mass loss steps in the TGA curve. umd.eduxrfscientific.com

While the principles of these techniques are well-established, cn-henven.comlabmanager.comumd.edu specific DSC and TGA thermograms detailing the thermal events for ammonium sodium sulfate dihydrate were not available in the provided search results.

X-ray Topography for Visualizing Phase Boundaries and Defect Structures

No studies utilizing X-ray topography to visualize phase boundaries or defect structures specifically in ammonium sodium sulfate were found. This technique is effective for observing lattice defects and the geometry of phase boundaries in other ferroelectric crystals, but its application to ammonium sodium sulfate has not been documented in the available literature.

Electron Paramagnetic Resonance (EPR) Studies for Detecting Inequivalent Sublattices and Transition Orders

There is no available research on the use of Electron Paramagnetic Resonance (EPR) to investigate inequivalent sublattices or determine transition orders in ammonium sodium sulfate. While EPR is a powerful method for probing the local atomic environment and dynamics during phase transitions in various materials, specific findings for ammonium sodium sulfate are absent from the scientific record.

Resonant Ultrasound Spectroscopy (RUS) for Detecting Mechanical Property Changes

Information regarding the use of Resonant Ultrasound Spectroscopy (RUS) to detect changes in the mechanical properties of ammonium sodium sulfate during its phase transitions is not available. RUS is a sensitive technique for measuring a material's elastic constants and their changes with temperature, but it does not appear to have been applied to the study of ammonium sodium sulfate.

Spectroscopic Characterization and Vibrational Dynamics

Raman Spectroscopy Investigations of Ammonium (B1175870) Sodium Sulfate (B86663)

Raman spectroscopy is a powerful tool for probing the vibrational modes of crystalline solids. For sodium ammonium sulfate dihydrate (SASD), it has been instrumental in characterizing phase transitions and understanding the interplay between different structural units.

Analysis of Lattice Dynamics and Phonon Modes

The lattice dynamics of single-crystal sodium ammonium sulfate dihydrate (SASD) have been studied in detail using polarized Raman scattering. The crystal's phase transitions are clearly marked by the appearance of new, weak bands in the Raman spectrum. These spectral changes, along with anomalies in the temperature-dependent behavior of wave numbers and damping factors for several lattice and internal modes, signal shifts in the crystal structure. nist.govresearchgate.net

The frequencies below 400 cm⁻¹ in the Raman spectrum are associated with lattice modes, which include the librational (rotational oscillations) and translational vibrations of the sulfate and ammonium ions, as well as the metal-oxygen octahedra. researchgate.net A theoretical model that accounts for the coupling between pseudospins and phonons has been successfully used to describe the anomalies observed in the temperature dependence of some external and internal modes, pointing to a complex interplay between ionic orientation and lattice vibrations. nist.govresearchgate.net

Temperature Dependence of Vibrational Mode Wave Numbers and Damping Factors

The temperature dependence of the Raman spectra provides critical information about phase transitions. In studies of sodium ammonium sulfate dihydrate (SASD), significant anomalies in the wave numbers and damping factors of various vibrational modes are observed as the temperature changes. nist.govresearchgate.net For instance, in ammonium sulfate, distinct changes are observed at the para-to-ferroelectric transition temperature (223.1 K). africaresearchconnects.com As temperature decreases, Raman modes typically sharpen and intensify. africaresearchconnects.com

Specifically for SASD, the temperature-dependent behavior of the symmetric bending modes of the ammonium ion, coupled with abrupt shifts in the wave numbers of certain lattice and internal modes, suggests a proton ordering mechanism is associated with the paraelectric-ferroelectric phase transition. nist.govresearchgate.net This indicates that the ordering of protons within the ammonium ions plays a key role in driving the structural phase change. The anomalies detected in both the wave number and the damping coefficient of some modes have been effectively described by a model incorporating pseudospin-phonon coupling. nist.govresearchgate.net

Identification of Symmetric and Antisymmetric Bending Modes of Ammonium and Sulfate Ions

Raman spectroscopy allows for the precise identification of the vibrational modes associated with the polyatomic ions within the crystal structure.

The sulfate ion (SO₄²⁻) , with Td symmetry in its free state, exhibits four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically the most intense Raman peak and appears in the 975-992 cm⁻¹ range. electroactmater.com The symmetric bending (ν₂) mode is found around 449-466 cm⁻¹. electroactmater.com The antisymmetric bending (ν₄) mode is located in the 613-620 cm⁻¹ range, while the antisymmetric stretching (ν₃) mode appears between 1092-1152 cm⁻¹. electroactmater.com

The ammonium ion (NH₄⁺) also has characteristic vibrational modes. A weak, broad band observed around 1437 cm⁻¹ is attributed to the symmetric N-H bending mode (ν₂). nih.gov The asymmetric bending vibration (ν₄) of the ammonium ion is also identifiable in Raman spectra. researchgate.netmdpi.com In concentrated aqueous solutions of ammonium sulfate, the ν₄ mode of NH₄⁺ shows a depolarization ratio near 0.75. mdpi.com

The following table summarizes the typical Raman shifts for the bending modes of these ions.

IonVibrational ModeSymmetryTypical Wavenumber Range (cm⁻¹)
SO₄²⁻ Symmetric Bendingν₂449 - 466
Antisymmetric Bendingν₄613 - 620
NH₄⁺ Symmetric Bendingν₂~1437
Asymmetric Bendingν₄~1453 - 1694

Application in Hygroscopic Studies of Aerosol Particles

Raman spectroscopy is a key technique for studying the hygroscopic properties of atmospheric aerosols, including those containing ammonium sodium sulfate. By levitating a single aerosol particle in an electrodynamic balance and simultaneously acquiring its Raman spectrum, researchers can monitor changes in chemical composition and phase as a function of relative humidity (RH).

This method allows for the measurement of the molar water-to-solute ratio (WSR) and the detection of structural changes within droplets. For example, in mixed Na₂SO₄/(NH₄)₂SO₄ aerosol particles, Raman spectroscopy can track the formation of contact ion pairs and the evolution of double salts as RH is varied. The technique has been used to investigate phase transformations in ammonium nitrate/ammonium sulfate mixed particles and to determine the hygroscopicity of organically coated inorganic aerosols. These studies are crucial for understanding the behavior of atmospheric aerosols and their impact on climate.

Infrared (FTIR) Spectroscopy Studies of Ammonium Sodium Sulfate

FTIR spectroscopy complements Raman spectroscopy by probing polar vibrational modes that involve a change in the molecular dipole moment.

Investigation of Polar Vibrational Modes and Their Temperature Dependence

Infrared spectroscopy has been used to study phase transitions in mixed crystal systems of [Na₁₋ₓ(NH₄)ₓ]₂SO₄. These investigations focus on the fundamental vibrations of the sulfate and ammonium ions to understand their interactions within the crystal lattice. electroactmater.com

Key findings show that the phase transition temperature of sodium sulfate decreases significantly—by as much as 10°C—as the concentration of ammonium ions increases to 70%. electroactmater.com This indicates that the substitution of sodium ions with ammonium ions has a profound effect on the thermal and structural properties of the material. electroactmater.com

The IR spectra reveal characteristic absorption bands for the constituent ions. The sulfate ion's antisymmetric stretching (ν₃) mode typically appears as a strong band around 1111-1125 cm⁻¹, while the antisymmetric bending (ν₄) mode is found near 617 cm⁻¹. The ammonium ion's asymmetric bending vibration (ν₄) results in a distinctive infrared band around 1432 cm⁻¹. researchgate.net

The following table lists the characteristic IR absorption bands for the primary ions in ammonium sodium sulfate.

IonVibrational ModeSymmetryTypical Wavenumber (cm⁻¹)
SO₄²⁻ Antisymmetric Stretchingν₃~1111 - 1125
Antisymmetric Bendingν₄~617
NH₄⁺ Asymmetric Bendingν₄~1432

Spectral Changes Indicative of Chemical Reactions and Phase Transformations

Vibrational spectroscopy, particularly Raman scattering, serves as a sensitive probe for detecting phase transitions in ammonium sodium sulphate. The temperature dependence of the lattice dynamics in single crystals of sodium ammonium sulphate dihydrate (SASD) reveals anomalies that mark these transformations. up.ptresearchgate.net As the temperature is varied, the phase transitions are characterized by the emergence of new, weak bands in the Raman spectrum and notable changes in the wavenumber and damping factor of several existing lattice and internal modes. up.ptresearchgate.net

For instance, in ammonium sulfate, distinct changes are observed at the paraelectric-to-ferroelectric transition temperature (223.1 K). researchgate.net A new peak appears in the NH₄⁺ vibrational mode region, and the primary sulfate peak shifts. researchgate.net Similarly, in SASD, the behavior of the symmetric bending modes of the ammonium ion, along with abrupt shifts in the wavenumber of other lattice and internal modes, points to a proton ordering mechanism associated with the paraelectric-ferroelectric phase transition. up.pt These spectral changes are well-described by theoretical models that account for the coupling between pseudospins and phonons, providing a quantitative understanding of the dynamics driving the phase transition. up.pt

The analysis of synchronous and asynchronous hetero-2D correlation spectra, combining IR and Raman data, can further elucidate these transformations. For aqueous ammonium sulfate, the synchronous spectrum is dominated by the intense sulfate band (~980 cm⁻¹ in Raman) which is correlated with other sulfate and ammonium signals (~1100 cm⁻¹ and 1450 cm⁻¹ in IR), indicating a concerted change of these groups during concentration variations. nih.gov

Water Content Determination and Dehydration Processes in Mixed Systems

Infrared and Raman spectroscopy are powerful techniques for monitoring water content and studying dehydration processes in hydrated crystalline systems, including those containing this compound. acs.orgnih.govnih.gov Water molecules exhibit strong absorption bands in the infrared region, making these methods highly sensitive to changes in hydration state. nih.govmetrohm.com

The dehydration process can be followed by observing changes in the vibrational spectra, particularly in the regions corresponding to the stretching and bending modes of water molecules (typically 3000-3500 cm⁻¹ and around 1640 cm⁻¹, respectively). nih.govacs.org As a hydrated salt like copper sulfate is heated, the transformation of the crystal structure during water loss is reflected in the variation of its vibrational spectra. acs.org The dehydration of various metal sulfates often proceeds in distinct stages, which can be identified by thermogravimetric analysis coupled with spectroscopic techniques. mdpi.comnih.gov

In mixed systems, near-infrared (NIR) spectroscopy is particularly effective for quantifying moisture. nih.govresearchgate.net The method is fast and often requires minimal sample preparation. nih.govmetrohm.com Calibration models can be built to correlate spectral data with water content determined by a reference method like Karl Fischer titration. metrohm.com For example, NIR spectroscopy has been successfully used to determine the water content in ethanol-water mixtures and various low-moisture food products. nih.govresearchgate.net The fundamental principle relies on the strong absorption by water in the NIR region, allowing for quantitative analysis even in complex matrices. nih.gov

Derivation of Optical Constants in the Infrared Region from Reflectance Spectra

The optical constants of a material, namely the refractive index (n) and the extinction coefficient (k), can be derived from its infrared reflectance spectrum. aip.orgspiedigitallibrary.org These constants provide fundamental information about the interaction of the material with electromagnetic radiation. Several methods exist for this purpose, with the choice depending on the nature of the sample (e.g., bulk crystal, thin film) and the spectral region of interest. optica.orgoptica.org

One common approach involves measuring the reflectance spectrum and then fitting it using a classical-oscillator model. optica.org In this model, the complex dielectric constant is described as a sum of classical damped harmonic oscillators, each corresponding to a vibrational mode. A computer program can then be used to adjust the parameters of these oscillators (strength, frequency, damping) to achieve the best fit between the calculated and measured reflectance spectra, from which n and k can be determined. optica.org

Another widely used technique is the Kramers-Krönig (K-K) analysis. optica.org This method relates the real and imaginary parts of the complex refractive index. By measuring the reflectance over a sufficiently broad frequency range, the phase shift upon reflection can be calculated via the K-K integral, which then allows for the determination of both n and k. optica.org For slab samples, optical constants can also be extracted from fringing reflectance spectra, which arise from interference effects within the sample. aip.orgaip.org This involves analyzing the upper and lower envelopes of the interference fringes. aip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (Mn²⁺-doped)

Probing the Existence of Inequivalent Sublattices within the Crystal Structure

Electron Paramagnetic Resonance (EPR) spectroscopy of a paramagnetic probe ion, such as Mn²⁺, doped into a diamagnetic host crystal like this compound, is a highly effective tool for investigating the local structure and symmetry of the cation sites. openaccesspub.org The Mn²⁺ ion (electron configuration 3d⁵) has a ground state of ⁶S₅/₂, which splits in a magnetic field to give five fine-structure transitions. researchgate.net Each of these is further split into six hyperfine lines due to coupling with the ⁵⁵Mn nucleus (I = 5/2), resulting in a characteristic 30-line spectrum for a single magnetic environment. ias.ac.in

The appearance of more than one distinct 30-line pattern in the single-crystal EPR spectrum indicates that the Mn²⁺ ions are substituting for host cations in magnetically inequivalent sites. researchgate.net This directly implies the existence of inequivalent sublattices within the crystal structure. For example, in many Tutton salts, which are isostructural with some double sulfates, the crystal structure contains two inequivalent divalent cation sites per unit cell, leading to two superimposed EPR spectra. researchgate.net By rotating the crystal in the magnetic field and mapping the angular variation of the resonance lines, the number of inequivalent sites and the orientation of their magnetic axes relative to the crystal axes can be precisely determined. researchgate.net

Determination of Spin-Hamiltonian Parameters and Zero-Field Splitting Tensors

The EPR spectrum of Mn²⁺ in a crystalline environment is described by a spin-Hamiltonian, which includes terms for the electron Zeeman interaction, the zero-field splitting (ZFS), and the hyperfine interaction. researchgate.netresearchgate.net The analysis of the spectra allows for the precise determination of the parameters within this Hamiltonian.

The key parameters are:

g-tensor (gₓ, gᵧ, gᵶ): This tensor describes the anisotropy of the electron Zeeman interaction. For Mn²⁺, g is typically very close to the free-electron value of ~2.0023. royalsocietypublishing.org

Zero-Field Splitting (ZFS) Parameters (D and E): These parameters describe the splitting of the ⁶S₅/₂ ground state in the absence of an external magnetic field, caused by the crystal's electric field. 'D' is the axial ZFS parameter, and 'E' is the rhombic ZFS parameter, which is non-zero for symmetries lower than axial. ias.ac.inijirses.com

Hyperfine Coupling Tensor (Aₓ, Aᵧ, Aᵶ): This tensor describes the magnetic interaction between the electron spin and the nuclear spin of the ⁵⁵Mn ion. acs.org

These parameters are typically extracted by fitting the observed resonance line positions, often measured at various crystal orientations, to the energy levels calculated by diagonalizing the spin-Hamiltonian matrix. researchgate.net

Table 1: Representative Spin-Hamiltonian Parameters for Mn²⁺ in Sulfate Host Lattices

Host Crystal Temperature g (isotropic avg.) D (10⁻⁴ cm⁻¹) E (10⁻⁴ cm⁻¹) A (10⁻⁴ cm⁻¹)
Mg(NH₄)₂(SO₄)₂·6H₂O 295 K 2.000 -235.3 52.1 -90.5
Zn(NH₄)₂(SO₄)₂·6H₂O 295 K 2.000 -276.5 60.1 -90.9

Note: Data is compiled from various sources for illustrative purposes. researchgate.netresearchgate.net Signs of parameters are determined by specific low-temperature measurements.

Interpretation of Dynamic Behavior and Deformation of Ionic Groups

The spin-Hamiltonian parameters, particularly the ZFS parameters D and E, are extremely sensitive to the geometry and symmetry of the immediate coordination sphere around the Mn²⁺ ion. openaccesspub.org Therefore, their values and temperature dependence provide valuable insights into the local structure, dynamic behavior, and deformation of the surrounding ionic groups (SO₄²⁻) and water molecules. jkps.or.kr

The magnitude of the ZFS parameters reflects the degree of distortion of the local environment from perfect cubic or octahedral symmetry. ijirses.com For Mn²⁺ substituting a cation in a [M(H₂O)₆]²⁺ octahedron, any deviation from a perfect octahedron, caused by interactions with the sulfate and ammonium ions in the lattice, will result in non-zero D and E values. researchgate.net

Furthermore, studying the temperature dependence of these parameters can reveal information about the dynamic processes in the crystal. ias.ac.in Changes in D and E with temperature can be correlated with the thermal expansion of the lattice, the reorientational motion of ammonium ions, and the librational modes of the sulfate groups and water molecules. jkps.or.kr Abrupt changes in the EPR parameters are often indicative of a structural phase transition, providing a microscopic view of the changes in local symmetry that accompany the macroscopic transformation. ias.ac.in

Inelastic Neutron Scattering Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of materials. By analyzing the energy and momentum exchange between neutrons and a sample, detailed information about the phonon spectrum can be obtained.

Determination of Generalized Phonon Density of States

The generalized phonon density of states (GDOS) represents the number of vibrational modes at a given energy. Inelastic neutron scattering is a direct experimental method to determine the GDOS. stfc.ac.ukosti.govnih.gov The process involves measuring the dynamic structure factor, S(Q, ω), which is a function of both momentum transfer (Q) and energy transfer (ħω). For a polycrystalline sample, an average over all crystallite orientations is obtained.

Investigation of Lattice Dynamics and Soft Optic Modes

The study of lattice dynamics involves understanding the collective vibrations of atoms in a crystal lattice. Inelastic neutron scattering can map out phonon dispersion curves, which show the relationship between phonon frequency and momentum. These measurements provide critical insights into interatomic forces and the stability of the crystal structure.

For sodium ammonium sulphate dihydrate, a related compound, inelastic neutron scattering studies have indicated the existence of a glassy transition or an instability that may be caused by soft optic modes in the temperature range of 160 to 200 K. researchgate.net Soft optic modes are specific lattice vibrations whose frequencies decrease significantly as a phase transition is approached. The "softening" of these modes can drive the structural changes associated with the phase transition. The investigation of such modes via INS is crucial for understanding the mechanisms of phase transitions in these materials.

Studies on Ammonium Ion Behavior in Related Mixed Crystals

The ammonium ion (NH₄⁺) can exhibit complex behavior in crystalline environments. Inelastic neutron scattering, often complemented by neutron diffraction, is instrumental in elucidating the role and dynamics of the ammonium ion.

Studies on mixed crystals containing ammonium ions, such as (K)₀.₂₅(NH₄)₀.₇₅H₂PO₄, have revealed a dual nature of the ammonium ion. ias.ac.in Depending on its local environment and the concentration of other ions, the ammonium ion can act either as a hydrogen-bond donor or as a pseudo-alkali atom. ias.ac.in

Hydrogen-bond donor: In this role, the ammonium ion forms N-H...O hydrogen bonds with surrounding atoms, influencing the crystal structure and dynamics through these specific interactions.

Pseudo-alkali atom: Alternatively, it can behave more like a simple spherical cation, similar to an alkali metal ion, with interactions being primarily electrostatic in nature. ias.ac.in

This change in behavior can lead to anomalous variations in structural parameters and is a key aspect of the physics of ammonium-containing mixed crystals. ias.ac.in Understanding this dual role is essential for interpreting the properties of compounds like this compound.

Optical Absorption Spectroscopy (e.g., Cr-doped crystals)

Optical absorption spectroscopy is a technique used to study the electronic transitions within a material. By doping crystals with transition metal ions, such as chromium (Cr³⁺), specific optical properties can be imparted and studied.

The optical absorption spectrum of Cr³⁺ ions doped in sodium ammonium sulphate dihydrate single crystals has been investigated at both room and liquid nitrogen temperatures. tandfonline.comtandfonline.com The observed absorption bands can be satisfactorily explained by assuming the Cr³⁺ ion occupies a site with octahedral symmetry. tandfonline.comtandfonline.com

The electronic configuration of a free Cr³⁺ ion is [Ar]3d³. In an octahedral crystal field, the d-orbitals split into a lower energy t₂g triplet and a higher energy e_g doublet. The ground state is ⁴A₂g. The observed absorption bands correspond to transitions from this ground state to various excited states.

Four absorption bands have been observed in Cr-doped sodium ammonium sulphate dihydrate at room temperature, centered at 15015, 15576, 17123, and 24272 cm⁻¹. tandfonline.com The two broad and strong bands are characteristic of Cr³⁺ in an octahedral environment. tandfonline.com

Observed Absorption Bands of Cr³⁺ in Sodium Ammonium Sulphate Dihydrate at Room Temperature
Band Position (cm⁻¹)Assignment (Transition from ⁴A₂g)Characteristics
15015Very weak
15576Very sharp
17123→ ⁴T₂g(F)Strong and broad
24272→ ⁴T₁g(F)Strong and broad

The positions of these bands can be used to determine the crystal field parameters, which describe the strength of the interaction between the Cr³⁺ ion and the surrounding ligands. For Cr³⁺ in sodium ammonium sulphate dihydrate, the following parameters provide a good fit to the experimental data: tandfonline.comtandfonline.com

Crystal Field Parameters for Cr³⁺ in Sodium Ammonium Sulphate Dihydrate
ParameterValue
Dq (Crystal Field Splitting)1750 cm⁻¹
B (Racah Parameter)735 cm⁻¹
C (Racah Parameter)3220 cm⁻¹

These parameters are crucial for understanding the electronic structure and optical properties of the doped crystal.

Theoretical and Computational Approaches to Ammonium Sodium Sulfate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of molecules and materials, including ammonium (B1175870) sodium sulfate (B86663).

In the realm of mineral processing, the interaction between mineral surfaces and flotation reagents is critical. DFT calculations are instrumental in understanding the adsorption mechanisms of ions and molecules on these surfaces. While direct DFT studies on ammonium sodium sulfate's role in interfacial sulfation are specific, the principles can be understood from research on related systems.

For instance, DFT has been used to study the sulfidation of smithsonite (B87515) (ZnCO₃) surfaces, where ammonium chloride was found to act as a catalyst. researchgate.net DFT calculations revealed that the presence of ammonia (B1221849) (from the ammonium ion) alters the reaction pathway for the formation of zinc sulfide (B99878) (ZnS). researchgate.net It was shown to decrease the total energy barrier for the reaction, thereby promoting the sulfidation process. researchgate.net This catalytic role involves the formation of zinc-ammine complexes which then react with sulfide ions. researchgate.net

Similarly, DFT calculations have been employed to understand the adsorption of various amine and ammonium salts on mineral surfaces like kaolinite. researchgate.net These studies provide insights into the molecular-scale interactions, such as hydrogen bonding and electrostatic attraction, which govern the adsorption process. researchgate.net By calculating adsorption energies and analyzing electronic properties, DFT can predict the effectiveness of different reagents in mineral flotation. researchgate.netmdpi.com This approach allows for the modeling of how ammonium and sulfate ions might behave at mineral-water interfaces, influencing sulfation and mineral recovery.

Table 1: Example DFT Calculated Energy Barriers for Smithsonite Sulfidation

Reaction Pathway Total Energy Barrier (kcal/mol)
Direct Reaction: Zn(OH)₂ + HS⁻ → ZnS 90.46 researchgate.net
Ammonia-Catalyzed: Zn(OH)₂ → Zn(NH₃)₄²⁺ + HS⁻ → ZnS 65.31 researchgate.net

This table illustrates how the presence of ammonia, derivable from ammonium ions, can lower the energy barrier for a sulfidation reaction, as determined by DFT calculations.

The bonding in ammonium sodium sulfate involves ionic interactions between the ammonium (NH₄⁺), sodium (Na⁺), and sulfate (SO₄²⁻) ions, as well as covalent bonds within the polyatomic ammonium and sulfate ions. The ammonium ion features covalent bonds between nitrogen and hydrogen. youtube.com DFT can be used to analyze the electron density distribution to characterize these bonds. uctm.edu For example, in the sulfate ion, DFT calculations on hydrated sulfate clusters show that the central SO₄²⁻ ion's geometry is not significantly distorted by the surrounding water molecules, indicating strong covalent S-O bonds. ijpsat.org

Table 2: Representative Bond Lengths in Related Compounds from DFT Calculations

Bond Compound System Calculated Bond Length (Å)
Se-O Dicesium nickel selenate (B1209512) tetrahydrate 1.633 uctm.edu
Ni-O Dicesium nickel selenate tetrahydrate 1.968 uctm.edu
H-O Dicesium nickel selenate tetrahydrate 0.749 uctm.edu

This table shows examples of interatomic distances in a similar double salt hydrate (B1144303) optimized using DFT, demonstrating the level of structural detail that can be obtained.

DFT calculations can be used to determine the thermodynamic stability of different compounds and the favorability of chemical reactions by calculating key parameters like Gibbs free energy. nih.gov For instance, DFT has been used to investigate the interactions between sulfuric acid and various amides, which are relevant to atmospheric aerosol formation. nih.gov These studies calculate the Gibbs free energy of cluster formation, indicating that the addition of amides to sulfuric acid can promote new particle formation. nih.gov

This methodology can be applied to reactions involving ammonium sodium sulfate. By calculating the energies of reactants, products, and transition states, DFT can predict reaction enthalpies, entropies, and free energies. This is crucial for understanding its synthesis, decomposition, and reactivity with other substances. For example, DFT has been used to study the thermal stability of ammonium sulfamate–urea systems by calculating potential energy variations at different temperatures. researchgate.net Such an approach could be used to assess the conditions under which ammonium sodium sulfate is stable or undergoes decomposition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. Atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Some materials in the ammonium sulfate family exhibit ferroelectric properties. MD simulations can provide a molecular-level understanding of the phenomena underlying these properties. Ferroelectricity is characterized by a spontaneous electric polarization that can be reversed by an external electric field.

MD simulations can model the movements of individual ions (microscopic charge dynamics) within the crystal lattice under the influence of an electric field. nih.gov The collective motion of these ions gives rise to the net macroscopic polarization of the material. The Ramo-Shockley theorem provides a formal framework to relate these microscopic charge movements to the macroscopic currents measured in an external circuit. nih.gov By simulating the positions and velocities of the ammonium, sodium, and sulfate ions over time, MD can be used to calculate the time-dependent polarization and dielectric response of the material. This allows for the investigation of ferroelectric phase transitions and the dynamics of domain switching, bridging the gap between atomic-scale behavior and observable macroscopic properties. arxiv.org

The dynamic properties of a crystal are governed by the interplay between lattice vibrations (phonons) and the movement of charge carriers. MD simulations are an excellent tool for studying these coupled dynamics.

In an MD simulation of ammonium sodium sulfate, the trajectories of all atoms are calculated by solving Newton's equations of motion. cas.czumcs.pl From these trajectories, various properties can be computed. For example, the vibrational frequencies of the lattice can be obtained from the Fourier transform of the velocity autocorrelation function, providing a theoretical phonon spectrum. Simultaneously, the movement of the ions (charge dynamics) can be tracked. nih.gov

MD simulations of aqueous solutions of sodium sulfate and ammonium sulfate have been used to study the structure and dynamics of ion hydration shells and the distribution of ions at interfaces. cas.czbibliotekanauki.plresearchgate.net These simulations reveal how the ions influence the local structure of water and provide details on ion pairing and diffusion. bibliotekanauki.pl By analyzing the correlations between the vibrational modes of the sulfate and ammonium ions and their translational and rotational motions, one can gain insight into how energy is exchanged between the lattice and the charge carriers. This is fundamental to understanding properties like thermal conductivity and charge transport in the solid state.

Table 3: List of Compounds

Compound Name
Ammonium sodium sulfate
Ammonium chloride
Ammonium sulfamate
Smithsonite
Sodium ammonium sulfate dihydrate

Advanced Modeling of Crystallization Kinetics

The crystallization of ammonium sulfate is a complex process involving simultaneous nucleation, growth, agglomeration, and breakage of crystals. Population Balance Equations (PBE) provide a robust mathematical framework for modeling and simulating this process, enabling the estimation of key kinetic parameters. researchgate.net The PBE is a continuity equation for the particle size distribution and is widely used in the engineering of dispersed media. ntnu.no

In the context of ammonium sodium sulfate crystallization, the PBE is coupled with mass and energy balances to describe the dynamic behavior of the system. This approach allows for the prediction of the crystal size distribution (CSD), a critical product quality attribute. The nucleation and growth kinetic parameters within the PBE model are typically estimated by fitting the model's predictions to experimental data obtained from techniques such as in-situ image acquisition and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy. researchgate.net

For ammonium sulfate crystallization, studies have shown that a size-independent growth model often lacks the necessary parameters to accurately fit experimental data. Instead, a size-dependent growth model, particularly a second-order model, has been found to reasonably describe the experimental measurements. researchgate.net The estimation of kinetic parameters can be performed using nonlinear optimization programs and software tools like gPROMS. The process can be broken down into successive steps, starting with the estimation of primary nucleation and growth parameters from induction time experiments, followed by the determination of secondary nucleation, breakage, and agglomeration parameters by optimizing against supersaturation profiles and CSD data. researchgate.net

Table 2: Kinetic Parameters in Population Balance Modeling of Ammonium Sodium Sulfate Crystallization

Kinetic ParameterDescriptionMethod of Determination
Nucleation Rate (B)Rate of formation of new crystals.Estimated from induction time experiments and fitting PBE to experimental data. researchgate.net
Growth Rate (G)Rate of increase in crystal size.Determined by fitting a size-dependent growth model to experimental CSD data. researchgate.net
Agglomeration Kernel (β)Rate at which crystals of different sizes aggregate.Estimated by optimizing the PBE model against experimental CSD. researchgate.net
Breakage Function (b)Rate and size distribution of fragments from crystal breakage.Estimated by optimizing the PBE model against experimental CSD. researchgate.net

Molecular Modeling of Crystal Surface-Solvent Molecule Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between crystal surfaces and solvent molecules at the atomic level, which govern the crystal growth mechanism and morphology of ammonium sodium sulfate. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.

Studies on ammonium sulfate have revealed that the growth mechanisms of different crystal faces can vary significantly even under the same supersaturation conditions. For instance, the growth rate of the (100) face has been observed to be largely proportional to the solution supersaturation, while the (001) face exhibits a growth delay, only starting to grow after a certain level of supersaturation is reached. researchgate.net This difference in growth behavior is attributed to the stronger interaction between the (001) face and solvent (water) molecules. researchgate.net

Molecular modeling, using force fields such as COMPASS, can be used to calculate the binding energy of solvent molecules with specific crystal faces. For ammonium sulfate, calculations have shown that a water molecule is more strongly adsorbed on the (001) face than on the (100) face. researchgate.net The symmetrical arrangement of ammonium sulfate molecules on the (001) face provides favorable binding sites for water molecules, leading to a higher relative affinity compared to the (100) face. This strong adsorption of solvent molecules on the (001) face inhibits its growth at low supersaturations. researchgate.net MD simulations can also be used to analyze the radial distribution function (RDF) to understand the adsorption behaviors of solvent molecules on the crystal surfaces.

Table 3: Molecular Modeling of Crystal Surface-Solvent Interactions for Ammonium Sodium Sulfate

Crystal FaceInteraction with Water MoleculesCalculated Binding EnergyGrowth Behavior
(100)Weaker adsorptionLowerProportional to supersaturation researchgate.net
(001)Stronger adsorptionHigherGrowth is delayed until a critical supersaturation is reached researchgate.net

Chemical Reactivity and Environmental Interactions

Aqueous Phase Reactions and Their Consequences

The aqueous phase within aerosol particles provides a medium for various chemical reactions to occur. When ammonium (B1175870) sulphate and sodium compounds are present together in an aqueous environment, they can undergo reactions that alter the chemical composition and physical state of the aerosol.

Internally mixed aerosol particles containing both inorganic salts and organic compounds are common in the atmosphere. The interactions between these components can lead to chemical transformations with significant environmental implications. One such reaction that has been studied is the interaction between ammonium sulphate and sodium pyruvate in aerosol particles.

Research has shown that a chemical reaction occurs between sodium pyruvate and ammonium sulphate in mixed aerosol droplets during dehydration processes. nih.govresearchgate.net This reaction leads to the formation of solid sodium sulphate. nih.govresearchgate.net The reaction can be represented as:

CH3COCOONa + (NH4)2SO4 → CH3COCOOH(g) + NH3(g) + Na2SO4(s) copernicus.org

This reaction results in the formation of pyruvic acid and ammonia (B1221849), which can be released from the particles as gases, and the formation of solid sodium sulphate. copernicus.org The formation of the less hygroscopic sodium sulphate alters the water uptake properties of the aerosol. copernicus.org Studies have indicated that this chemical reaction can be faster than the process of water loss from the aerosol particle, leading to the formation of solid sodium sulphate at relative humidities above the efflorescence relative humidity (ERH) of pure sodium sulphate. nih.govresearchgate.net The depletion of the reactants and the loss of water due to the reaction have been observed to occur over tens of minutes. nih.govresearchgate.net

The extent of this reaction and the subsequent formation of sodium sulphate can be influenced by the initial molar ratio of the organic to inorganic salt. For instance, a 2:1 molar ratio of sodium pyruvate to ammonium sulphate was found to yield the greatest amount of solid sodium sulphate, with an excess of either reactant inhibiting its formation. nih.govresearchgate.net

The chemical reactions within mixed aerosol systems can lead to the formation of new crystalline salt phases that were not present in the original particles. These new phases can significantly alter the physical and chemical properties of the aerosol.

In mixed systems of sodium chloride and ammonium sulphate, reactions can lead to the formation of ammonium chloride, sodium sulphate, and the double salt lecontite (NH₄NaSO₄·2H₂O). The presence of these new compounds has been confirmed through experimental studies and thermodynamic modeling. Similarly, in aerosols containing sodium pyruvate and various ammonium salts like ammonium nitrate and ammonium chloride, aqueous replacement reactions result in the formation of solid sodium nitrate and sodium chloride, respectively. copernicus.orgcopernicus.org

Hygroscopic Behavior and Phase State of Mixed Aerosols Involving Ammonium Sulfate (B86663) and Sodium Compounds

The hygroscopic behavior of aerosols, which describes their ability to take up and retain water from the atmosphere, is a critical factor in their environmental impact. This behavior is largely determined by the chemical composition and physical state of the aerosol particles.

The deliquescence relative humidity (DRH) is the RH at which a solid particle absorbs enough water to dissolve and form a liquid droplet. The efflorescence relative humidity (ERH) is the RH at which a liquid droplet crystallizes to form a solid particle. These phase transitions are crucial for determining the physical state of an aerosol at a given ambient RH.

For pure ammonium sulphate, the DRH is approximately 80% and the ERH is around 35-40%. semanticscholar.orgacs.orgtandfonline.com In mixed systems, these values can change significantly. For instance, in mixed sodium chloride and ammonium sulphate particles, the deliquescence process can occur in two or three stages, depending on the initial composition of the droplet.

The presence of organic compounds also modifies the DRH and ERH of ammonium sulphate. Humic acid, for example, has been shown to decrease the DRH and increase the ERH of the ammonium sulphate component in mixed particles. doaj.org Similarly, the reaction between sodium pyruvate and ammonium sulphate leads to a lower ERH in the second dehydration cycle compared to the first, due to the chemical changes within the particle. nih.govresearchgate.net In contrast, some studies have found that inclusions of dicarboxylic acids like succinic acid and glutaric acid can increase the ERH of ammonium sulphate. acs.org

Deliquescence and Efflorescence Relative Humidities of Mixed Aerosol Systems
SystemOrganic to Inorganic RatioDeliquescence RH (%)Efflorescence RH (%)
Pure Ammonium Sulfate-75–8035–40
Ammonium Sulfate / 1,4-butanediol1.075–8035–40
Ammonium Sulfate / Humic Acid-Lowered DRHIncreased ERH
Ammonium Sulfate / Succinic Acid1:1->40
Ammonium Sulfate / Glutaric Acid1:1-~60

Under certain conditions of temperature and relative humidity, internally mixed aerosol particles containing both organic and inorganic components can undergo liquid-liquid phase separation (LLPS). This phenomenon results in the formation of two distinct liquid phases within a single particle, typically an aqueous inorganic-rich core and an organic-rich shell. semanticscholar.orgmit.educopernicus.org

LLPS has been observed in systems containing ammonium sulphate mixed with various organic compounds. semanticscholar.orgmit.educopernicus.org The occurrence of LLPS is dependent on the properties of the organic species, particularly its oxygen-to-carbon elemental ratio (O:C). For mixtures with ammonium sulphate, LLPS was always observed for organics with an O:C ratio less than 0.5 and never observed for those with an O:C ratio of 0.8 or greater. copernicus.org For intermediate O:C ratios, the behavior depends on the specific organic compound. copernicus.org

The relative humidity at which phase separation occurs, known as the separation relative humidity (SRH), is also influenced by the type of inorganic salt present. For a majority of organic species studied, the SRH followed the trend: (NH₄)₂SO₄ ≥ NH₄HSO₄ ≥ NaCl ≥ NH₄NO₃. copernicus.org This trend is consistent with the Hofmeister series, which describes the relative influence of ions on the properties of aqueous solutions. copernicus.org At high salt concentrations, ammonium sulphate has been shown to decrease the protein concentration at which LLPS occurs in a PEG/protein system, a behavior not observed with sodium chloride. nih.govresearchgate.net

Organic acids, for example, have been found to influence the phase transitions and water uptake of ammonium sulphate aerosols. copernicus.org The presence of humic acid in mixed particles with ammonium sulphate leads to some water uptake even before the deliquescence of the ammonium sulphate component. doaj.org Furthermore, the formation of low-volatility organic salts through reactions between organic acids and inorganic salts can suppress the volatility of the organic compounds and alter the hygroscopic properties of the aerosol. acs.org

The viscosity of the organic component can also play a crucial role. For instance, in mixtures of sodium tartrate or sodium citrate with ammonium sulphate, the formation of a gel-like structure at low relative humidity can lead to incomplete chemical reactions. copernicus.orgcopernicus.org In some cases, the presence of organics can lead to unexpected phase behavior, such as the crystallization of aqueous sodium sulphate upon humidification in a sodium tartrate/ammonium sulphate system, which is attributed to increased ion mobility in the viscous particles. copernicus.org

Applications in Material Processing and Resource Recovery

Ammonium sodium sulfate and its constituent salts, ammonium sulfate and sodium sulfate, play significant roles in various industrial applications focused on material processing and the recovery of valuable resources from waste streams. These applications leverage the chemical properties of the sulfates to facilitate separation, conversion, and synthesis processes.

Sulfation roasting is a hydrometallurgical technique used for the cleaner production of metals like nickel from complex, low-grade ores. mdpi.com In this process, ammonium sulfate serves as a key sulfating agent, converting metal oxides and sulfides in ore concentrates into water-soluble metal sulfates, which can then be leached and recovered. researchgate.netmdpi.com The process is considered promising and environmentally safer than conventional pyrometallurgical methods due to its lower temperature requirements, high metal recovery rates, and the potential to regenerate and recycle the reagent. mdpi.com

The effectiveness of ammonium sulfate lies in its thermal decomposition, which generates reactive gases such as NH₃, SO₂, N₂, and H₂O. mdpi.com These gases, particularly SO₂, promote the sulfation of metal compounds within the ore. mdpi.com Studies have shown that ammonium sulfate can directly react with metal sulfides at lower temperatures and also enhance the sulfation of these sulfides by increasing the partial pressure of SO₂ at higher temperatures. mdpi.com

Research into the sulfation roasting of nickel oxide–sulfide (B99878) mixed ore concentrates has identified optimal conditions for maximizing metal extraction. For instance, one study achieved recovery rates of 70% for Nickel (Ni), 89% for Cobalt (Co), and 90% for Copper (Cu) by using an ammonium sulfate mass ratio of 200%, heating to 650°C, and holding for 120 minutes. mdpi.com However, large amounts of ammonium sulfate are often required, with optimal additions reaching 200 wt% of the concentrate mass. researchgate.nettandfonline.com The addition of sodium sulfate can dramatically improve nickel recovery in some cases. tandfonline.com

Table 1: Research Findings on Metal Recovery via Ammonium Sulfate Roasting

Metal Optimal Roasting Temperature (°C) Ammonium Sulfate to Ore Ratio Maximum Extraction (%) Source(s)
Nickel (Ni) 400°C 0.8 g/g 83.48% cas.cn
Copper (Cu) 400°C 0.8 g/g 76.24% cas.cn
Iron (Fe) 400°C 0.8 g/g 56.43% cas.cn
Nickel (Ni) 400°C 7:1 77% mdpi.com
Copper (Cu) 400°C 7:1 79% mdpi.com
Nickel (Ni) 650°C 2:1 70% mdpi.com
Cobalt (Co) 650°C 2:1 89% mdpi.com

This table presents data from various lab-scale studies to illustrate the potential of the process under specific conditions.

Industrial wastewater, particularly from sectors like coal chemical, power, and metallurgical industries, often contains high concentrations of dissolved salts, including sodium sulfate and ammonium sulfate. phe-goje.com Fractional crystallization is a key technology for separating and recovering these salts, thus enabling resource recycling and mitigating environmental pollution from high-salinity wastewater. phe-goje.comwjygy.com.cn

The process relies on the different solubility characteristics of sodium sulfate and ammonium sulfate at various temperatures. By carefully controlling temperature and concentration, one salt can be selectively crystallized and separated from the solution, followed by the crystallization of the other. For example, cooling crystallization can be used to recover sodium sulfate from a concentrate. phe-goje.com

A study focusing on high-salinity wastewater demonstrated a three-step crystallization process designed based on the liquid-solid equilibrium data of the Na₂SO₄–(NH₄)₂SO₄–H₂O ternary system. wjygy.com.cn This process successfully separated the two salts, achieving high levels of purity. wjygy.com.cn

Table 2: Purity of Recovered Salts from High-Salinity Wastewater

Recovered Salt Process Achieved Purity Relevant Standard Met Source
Ammonium Sulfate ((NH₄)₂SO₄) Three-step fractional crystallization 99.2% GB/T 535—2020 wjygy.com.cn

This table highlights the effectiveness of fractional crystallization in producing high-purity salts from industrial wastewater.

Solvent-driven fractional crystallization (SDFC), also known as antisolvent crystallization, offers an alternative to energy-intensive evaporative methods. elsevierpure.com In this technique, an organic solvent (like methanol or ethanol) is added to the aqueous salt solution, reducing the solubility of the salts and inducing rapid crystallization. elsevierpure.com This method has been shown to be highly efficient, reaching equilibrium within minutes and achieving over 80% crystallization efficiency. elsevierpure.com

Electrochemical salt splitting provides a method to convert low-value salts like sodium sulfate into higher-value industrial chemicals such as sodium hydroxide and sulfuric acid or ammonium sulfate. electrosynthesis.com This process is typically carried out in a three-compartment electrolytic cell. google.comgoogle.com The cell is divided by a cation-selective membrane and an anion-selective membrane. google.com

In this process, an aqueous solution of sodium sulfate is circulated through the central compartment. google.comgoogle.com When a direct electric current is applied, sodium ions (Na⁺) migrate across the cation-selective membrane into the cathode compartment (catholyte), where they combine with hydroxide ions (OH⁻) generated at the cathode to produce sodium hydroxide (NaOH). electrosynthesis.com Simultaneously, sulfate ions (SO₄²⁻) migrate across the anion-selective membrane into the anode compartment (anolyte), where they combine with protons (H⁺) generated at the anode to form sulfuric acid (H₂SO₄). electrosynthesis.com

A key innovation in this process is the addition of ammonia (NH₃) to the anolyte. google.comgoogle.com The ammonia neutralizes the sulfuric acid as it is produced, forming ammonium sulfate. google.com This step is crucial as it prevents the buildup of acid and the subsequent back-migration of protons across the anion membrane, which would lower the current efficiency. google.com This modification allows for the co-production of high-purity ammonium sulfate, a valuable fertilizer, instead of sulfuric acid. google.com

Ammonium sulfate is a significant by-product in several large-scale industrial processes. epa.gov Its formation is often incidental to the primary product being manufactured, but its recovery and utilization are crucial for the economic and environmental performance of these processes.

The primary sources of by-product ammonium sulfate are:

Caprolactam Production: Caprolactam is the precursor to Nylon 6. Ammonium sulfate is generated in large quantities during both the oxidation and rearrangement reaction stages of its synthesis. epa.goveagri.org For every ton of caprolactam produced, several tons of ammonium sulfate can be generated as a co-product. quora.com

Coke Ovens: In steel manufacturing, coal is heated in coke ovens to produce coke. The off-gas from this process contains ammonia. epa.goveagri.org This ammonia is recovered by passing the gas through scrubbers containing a weak sulfuric acid solution, which reacts with the ammonia to form ammonium sulfate crystals. eagri.org

Gypsum Process: Ammonium sulfate can also be manufactured from gypsum (CaSO₄·2H₂O). In this process, finely divided gypsum is reacted with an ammonium carbonate solution. This reaction precipitates calcium carbonate, leaving ammonium sulfate in the solution, which is then recovered through evaporation and crystallization. eagri.orgquora.com

Once formed as a by-product, the ammonium sulfate solution undergoes several processing steps, including evaporation to form a thickened slurry, centrifugation to separate the crystals from the liquor, and drying in either a fluidized-bed or rotary drum dryer. epa.gov The final product is then utilized, with its most common application being as a nitrogen and sulfur fertilizer in agriculture. barsavasepehr.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Ammonium sodium sulphate (NH₄)NaSO₄
Ammonium sulfate (NH₄)₂SO₄
Sodium sulfate Na₂SO₄
Nickel Ni
Cobalt Co
Copper Cu
Iron Fe
Ammonia NH₃
Sulfur dioxide SO₂
Nitrogen N₂
Water H₂O
Sodium hydroxide NaOH
Sulfuric acid H₂SO₄
Sodium ion Na⁺
Hydroxide ion OH⁻
Sulfate ion SO₄²⁻
Proton H⁺
Methanol CH₃OH
Ethanol C₂H₅OH
Caprolactam C₆H₁₁NO
Gypsum (Calcium sulfate dihydrate) CaSO₄·2H₂O
Ammonium carbonate (NH₄)₂CO₃

Advanced Methodological Frameworks and Interdisciplinary Studies

Integrated Experimental and Computational Approaches in Materials Science

The study of complex materials like ammonium (B1175870) sulfate (B86663) is increasingly benefiting from an integrated approach that combines experimental techniques with computational modeling. This synergy allows for a deeper understanding of material properties, from structural stability to phase transitions. Methodologies such as Density Functional Theory (DFT) are employed to calculate electronic exchange and correlation energy, providing insights into molecular interactions and stability. mdpi.com These computational predictions are then validated and refined through experimental data from techniques like X-ray Diffraction (XRD), which reveals the crystal structure and phase constitution of the material. oaepublish.commdpi.com

For instance, first-principles calculations are effective in evaluating the interactions between doping elements and a material's matrix, thereby analyzing the structural stability of different phases. oaepublish.com Such computational findings can guide experimental work by predicting the effects of additives or changes in environmental conditions. In the broader context of sulfate systems, the integration of multi-angle Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy with ab initio Molecular Dynamics (AIMD) simulations has been used to resolve the coordination structures and ligand interactions of elements in sulfate-rich fluids under various temperature and pressure conditions. researchgate.net This combined approach provides molecular-scale evidence that is crucial for refining thermodynamic models of speciation in complex chemical systems. researchgate.net The development of high-throughput experimental and computational methods continues to accelerate the discovery and design of new materials with desired properties. oaepublish.com

Multicaloric Effects Research: Electrocaloric and Barocaloric Responses in Ammonium Sulfate Ferroelectrics

Ammonium sulfate is a significant material in the field of caloric effects, which are thermal changes in a material induced by an external field. These effects are studied for their potential in environmentally friendly cooling applications. upc.edunih.govnih.gov Research has focused on both the electrocaloric (EC) effect, driven by electric fields, and the barocaloric (BC) effect, driven by hydrostatic pressure.

Ammonium sulfate exhibits a ferrielectric phase transition at approximately 223 K, which is central to its caloric properties. upc.edunih.gov Near this transition, the material shows significant caloric responses.

Electrocaloric (EC) Effect: In a 50 μm-thick single crystal of ammonium sulfate, a large isothermal entropy change (ΔS) of 30 J K⁻¹ kg⁻¹ was identified in response to an electric field change of 400 kV cm⁻¹. nih.gov The corresponding adiabatic temperature change (ΔT) was calculated to be 4.5 K. nih.gov The order-disorder nature of the ferrielectric transition in ammonium sulfate contributes to this large entropy change. nih.gov

Barocaloric (BC) Effect: Giant inverse barocaloric effects have been observed in ammonium sulfate near its ferrielectric phase transition. upc.edunih.govnih.govcam.ac.uk Small changes in hydrostatic pressure (around 0.1 GPa) can induce exceptionally large isothermal entropy changes, with reported values of approximately 60 J K⁻¹ kg⁻¹. upc.edu These pressure-driven entropy changes exceed those found in many metallic alloys studied for magnetocaloric effects. upc.edu The discovery of such large barocaloric effects in an inexpensive and abundant material like ammonium sulfate is expected to inspire further research into other ferroelectric materials for cooling technologies. upc.edunih.govnih.gov

Caloric Effects in Ammonium Sulfate Near its Ferrielectric Transition
EffectDriving FieldIsothermal Entropy Change (ΔS)Adiabatic Temperature Change (ΔT)Source
Electrocaloric (EC)400 kV cm⁻¹ Electric Field30 J K⁻¹ kg⁻¹4.5 K nih.gov
Barocaloric (BC)~0.1 GPa Hydrostatic Pressure~60 J K⁻¹ kg⁻¹Not directly specified upc.edu

Role of Ammonium Sulfate in Protein Crystallization (as a precipitant)

Ammonium sulfate is one of the most common and effective precipitating agents used in the crystallization of proteins for X-ray crystallography. nih.govwikipedia.orgnih.gov Its utility stems from its high solubility and the strong ability of its ions to "salt out" proteins from a solution, a process that facilitates the controlled aggregation necessary for crystal formation. nih.govwikipedia.org It is a component in a significant percentage of the crystallization conditions reported in the Protein Data Bank. nih.gov The process works by reducing the amount of water available to interact with the protein, which increases protein-protein interactions and can lead to precipitation or crystallization. chemedx.orgnih.gov

Optimization of Ammonium Sulfate Concentration and pH for Protein Crystal Growth

The successful growth of high-quality protein crystals is highly dependent on the precise control of several variables, with the concentration of the precipitant and the pH of the solution being paramount. hamptonresearch.comresearchgate.net The concentration of ammonium sulfate directly influences protein solubility; small adjustments can have a significant effect on the speed at which crystal nuclei form. nih.gov

Fine-tuning the ammonium sulfate concentration is a critical step in optimizing crystallization. nih.gov For a given protein, there is typically a specific concentration range that favors crystal growth over amorphous precipitation. nih.gov For example, in one study, precipitant concentrations between 1.7–2.2 M ammonium sulfate typically yielded crystals, while higher concentrations led to precipitation and lower concentrations resulted in clear solutions. nih.gov The pH of the solution also plays a crucial role, as it affects the net charge of the protein, which in turn influences its solubility and intermolecular interactions. hamptonresearch.commoleculardimensions.com Optimization experiments often involve systematically varying both the ammonium sulfate concentration and the pH to find the ideal conditions for crystal growth. hamptonresearch.com

Screening Methodologies for Protein Crystallization Conditions using Ammonium Sulfate

Finding the initial conditions for protein crystallization often involves screening a wide range of chemical conditions. Due to the effectiveness of ammonium sulfate, many screening kits and methodologies are designed around it. moleculardimensions.comki.se

One common systematic approach is the "grid screen," which evaluates multiple concentrations of ammonium sulfate against a range of pH levels. ki.sehamptonresearch.comhamptonresearch.com This allows researchers to efficiently map out the solubility of a macromolecule and identify promising starting points for crystallization. ki.sehamptonresearch.com A typical grid screen might test four different molar concentrations of ammonium sulfate versus six different pH values, resulting in 24 unique conditions. hamptonresearch.com These screens are available as preformulated kits and can be used with various crystallization methods, including hanging drop vapor diffusion, sitting drop, and microbatch techniques. ki.se

Example of a 4x6 Ammonium Sulfate Grid Screen Setup
Ammonium Sulfate ConcentrationpH 4.0pH 5.0pH 6.0pH 7.0pH 8.0pH 9.0
0.8 MCondition 1Condition 2Condition 3Condition 4Condition 5Condition 6
1.6 MCondition 7Condition 8Condition 9Condition 10Condition 11Condition 12
2.4 MCondition 13Condition 14Condition 15Condition 16Condition 17Condition 18
3.0 MCondition 19Condition 20Condition 21Condition 22Condition 23Condition 24

Control of Protein Crystal Size and Morphology for Serial Macromolecular Crystallography

The advent of serial macromolecular crystallography (SX), including techniques like serial femtosecond crystallography (SFX) and serial synchrotron crystallography (SSX), has created a demand for large quantities of microcrystals (typically a few micrometers in size). nih.govnih.govmdpi.com These methods collect data from thousands of individual crystals, overcoming some limitations of traditional crystallography. mdpi.com

Producing a large, homogeneous population of microcrystals has become a key bottleneck in the field. nih.govnih.gov Ammonium sulfate is instrumental in addressing this challenge. By carefully adjusting the ammonium sulfate concentration, researchers can control and fine-tune the crystal size and size distribution. nih.govnih.gov For example, for one enzyme, a concentration of 2.1 M ammonium sulfate produced small crystals (5–10 µm) suitable for SFX experiments, while a slightly lower concentration of 1.8 M yielded larger 60 µm crystals appropriate for SSX experiments. nih.gov This precise control allows the production of large batches of uniformly sized microcrystals, which is essential for the success of serial crystallography experiments. nih.govnih.gov

Emerging Research Directions and Future Perspectives in Complex Sulfate Systems

Research into complex sulfate systems continues to evolve, driven by advances in materials science, environmental technology, and biotechnology. One major frontier is the continued exploration of caloric materials for solid-state cooling. The discovery of giant barocaloric effects in ammonium sulfate suggests that a wide range of unexplored ferroelectric materials could be candidates for next-generation cooling technologies. upc.edunih.govnih.gov Future work will likely focus on discovering materials with similar properties that operate at room temperature, potentially through chemical substitution. nih.gov

In environmental science, there is a growing focus on developing new technologies to remove sulfates from industrial wastewater and natural water systems to mitigate pollution. queticosuperior.org Research is being directed toward bioreactors and other targeted solutions to filter sulfate at its source, such as from mining operations. queticosuperior.org

In the realm of materials chemistry and drug delivery, sulfated polysaccharides derived from natural sources like seaweed are being investigated as multifunctional materials. nih.gov These complex sulfates, such as carrageenan and fucoidan, are being explored for the design of nano- and microparticle-based drug delivery systems that can offer controlled and sustained release of therapeutics. nih.gov The unique physicochemical and biological properties of these polymers open up new avenues for pharmaceutical applications. nih.gov The integration of advanced computational methods with experimental techniques will be crucial in understanding and harnessing the properties of these and other complex sulfate systems. oaepublish.comresearchgate.net

Q & A

Q. What standardized methods are recommended for determining the purity of ammonium sulfate in laboratory settings?

The United States Pharmacopeia (USP) outlines a titrimetric method using 1N NaOH and 1N H₂SO₄ with bromophenol blue as an indicator. Dissolve the sample in water, heat to volatilize ammonia, and titrate residual alkalinity to calculate purity (99.0–100.5%). Impurity limits include ≤5 ppm iron, ≤10 ppm nitrate, and ≤0.005% insoluble residues .

Q. How is ammonium sulfate employed in protein fractionation, and what experimental parameters are critical?

Ammonium sulfate precipitates proteins via the "salting-out" effect, dependent on ionic strength and pH. Adjust the salt concentration incrementally (e.g., 20–80% saturation) while monitoring pH (6–8) and temperature (4°C to prevent denaturation). Centrifuge at ≥10,000 × g to isolate precipitated proteins .

Q. What safety protocols are essential when handling ammonium sulfate in hygroscopicity studies?

Use respiratory protection (N95 masks) and eye shields to mitigate dust inhalation and irritation. Store in sealed containers to prevent moisture absorption, which alters solubility and particle hygroscopicity. Refer to GHS classifications for skin/eye irritation risks .

Q. How do researchers prepare ammonium sulfate solutions of precise molality for solubility experiments?

Dissolve 132.1 g/mol (molecular weight) in distilled water at 298.15 K. Use gravimetric analysis for accuracy. For 1.868 mol/kg solutions, measure 247.3 g salt per kg water. Validate concentrations via conductivity or refractive index .

Q. What are the ecological considerations for disposing of ammonium sulfate waste in laboratory settings?

Neutralize acidic residues with sodium bicarbonate before disposal. Avoid discharge into aquatic systems to prevent eutrophication. Follow RCRA guidelines for non-hazardous waste, ensuring pH 6–9 prior to landfill disposal .

Advanced Research Questions

Q. How can Plackett-Burman (P-B) and Central Composite Designs (CCD) optimize ammonium sulfate’s role in microbial fermentation media?

Screen variables (e.g., ammonium sulfate, MnSO₄, FeSO₄) using P-B design with high/low concentrations. For CCD, apply five levels (−α, −1, 0, +1, +α) to abiotic factors (pH, temperature). Analyze variance (ANOVA) to identify significant interactions, e.g., ammonium sulfate’s synergy with sugarcane bagasse in 1,4-β-xylanase production .

Q. Why do contradictory results arise in thermal stability studies of ammonium sulfate mixed with nitrate salts?

Differential scanning calorimetry (DSC) reveals that NH₄NO₃–(NH₄)₂SO₄ mixtures exhibit higher decomposition onset temperatures (∼200°C) than NH₄NO₃–CaSO₄. However, Mn²⁺/Fe³⁺ sulfates catalyze decomposition via redox pathways. Validate findings using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track NOₓ/SOₓ emissions .

Q. What methodological challenges occur when analyzing ammonium sulfate’s hygroscopicity in atmospheric aerosol simulations?

DMA-κ Köhler theory discrepancies arise due to flow artifacts in differential mobility analyzers (DMAs). Calibrate supersaturation (0.2–1.2%) using sodium chloride as a reference. Correct κapp values for ammonium sulfate by comparing DMA-derived and theoretical growth factors .

Q. How does ammonium sulfate enhance thiosulfate leaching efficiency for precious metal recovery from e-waste?

In Au/Ag/Pd leaching, (NH₄)₂SO₃ stabilizes the thiosulfate complex (Au(S₂O₃)₂³⁻). Optimize at 0.6 mol/L NH₄⁺/NH₃ buffer (pH 10–10.5) with 10 mmol/L CuSO₄ catalyst. Monitor dissolution kinetics via atomic absorption spectroscopy (AAS) every 4–24 hours .

Q. What statistical approaches resolve data variability in soil acidification studies using ammonium sulfate?

Apply mixed-effects models to distinguish NH₄⁺-induced pH reduction from confounding factors (e.g., organic matter, cation exchange capacity). Use repeated-measures ANOVA for longitudinal field trials, controlling for rainfall-induced sulfate leaching .

Methodological Notes

  • Data Contradictions : Cross-validate thermal decomposition results using multiple techniques (TGA, DSC, MS) to account for instrument-specific artifacts .
  • Experimental Design : Prioritize factorial designs (e.g., 2³ full factorial) to isolate ammonium sulfate’s effects in multi-component systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.